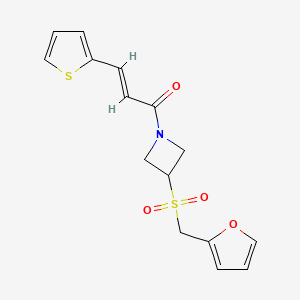
(E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features key structural components:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Furan and thiophene rings : Contribute to its unique chemical properties and biological interactions.
- Sulfonyl group : Enhances solubility and reactivity, often linked to biological activity.
Antimicrobial Activity
Research indicates that compounds with furan and thiophene moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of furan-based chalcones showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide functionality is also known for its antibacterial properties, which may enhance the efficacy of this compound.
Anticancer Properties
The anticancer potential of compounds containing azetidine and thiophene has been documented. A study on thiazolidine derivatives revealed promising anticancer activity against glioblastoma cells . The mechanism often involves the induction of apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been explored extensively. For example, thiazolidine derivatives have shown significant anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory mediators . It is hypothesized that this compound may exert similar effects, although specific studies are needed to confirm this.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
- Receptor Interaction : The unique structure allows for interaction with various biological receptors, potentially modulating their activity.
- Oxidative Stress Modulation : Compounds with furan rings are known to influence oxidative stress levels within cells, which can be a mechanism for both anticancer and anti-inflammatory effects.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the azetidine ring via cyclization.
- Introduction of the furan moiety through sulfonylation reactions.
- Final modifications to incorporate the thiophene component.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(E)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c17-15(6-5-13-4-2-8-21-13)16-9-14(10-16)22(18,19)11-12-3-1-7-20-12/h1-8,14H,9-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQCFGGOYFSUBC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














